Computed Lipophilicity (XLogP3-AA) Comparison: Enhancing Membrane Permeability in Drug Candidate Derivatives
The introduction of a bromine atom at the 3-position substantially increases the calculated lipophilicity of the picolinic acid scaffold. The computed partition coefficient (XLogP3-AA) for 3-Bromo-6-hydroxypicolinic acid is 0.4 [1], a value that is significantly higher than that of its non-halogenated parent, 6-hydroxypicolinic acid, for which a predicted LogP of approximately -0.47 is reported [2]. This quantifiable increase in lipophilicity is a critical differentiator for the design of small-molecule drug candidates, where improved membrane permeability is often a key optimization goal.
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | 0.4 (XLogP3-AA) |
| Comparator Or Baseline | 6-Hydroxypicolinic acid (non-halogenated parent); ~ -0.47 (predicted LogP) |
| Quantified Difference | Δ ≈ +0.87 log units |
| Conditions | Computed by PubChem XLogP3 3.0 [1] and predicted by ChemAxon [2] |
Why This Matters
This demonstrates a nearly 10-fold increase in predicted lipophilicity, directly impacting the design of analogs with improved cell membrane permeability and oral bioavailability potential.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 70701029, 3-Bromo-6-hydroxypicolinic acid. Retrieved April 2026. View Source
- [2] ContaminantDB. 6-hydroxypicolinic acid (CHEM044935). ChemAxon Predicted Properties. Retrieved April 2026. View Source
